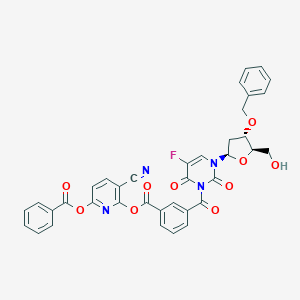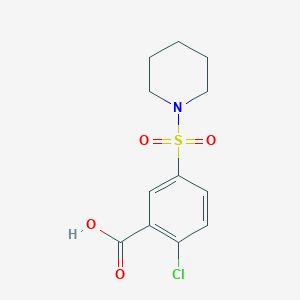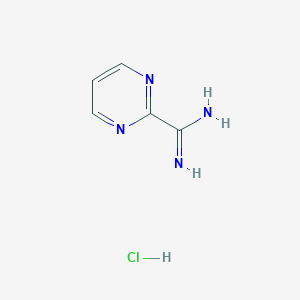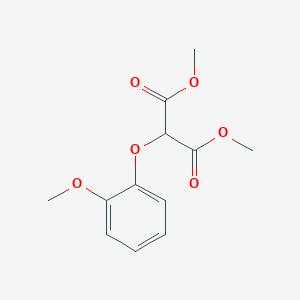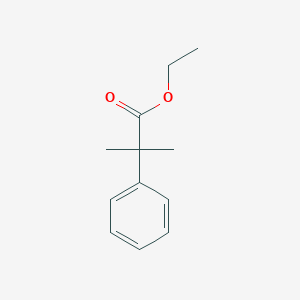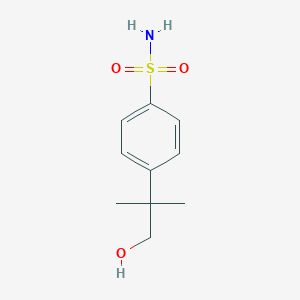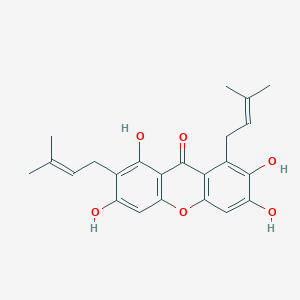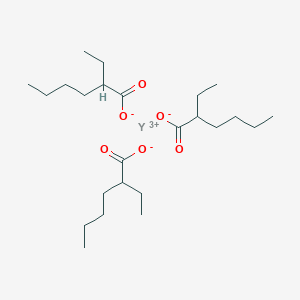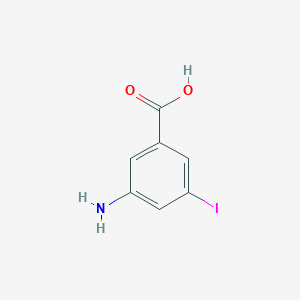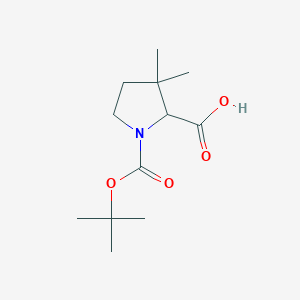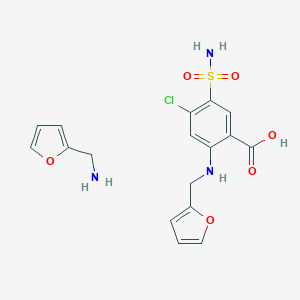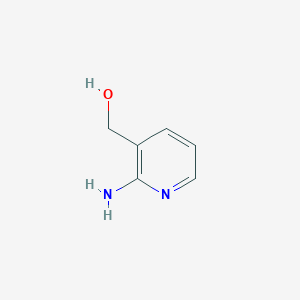
(2-氨基吡啶-3-基)甲醇
概述
描述
Synthesis Analysis
The synthesis of "(2-Aminopyridin-3-yl)methanol" and related compounds involves various methodologies, including electrochemical synthesis in metal chelates of N,N,N-tridentate Schiff base ligands. This process utilizes metals as sacrificial anodes to form novel adducts of 2-aminopyridine and methanol in complexes with metals such as Co(II), Ni(II), Cu(II), and Zn(II) (Garnovskii et al., 2003).
Molecular Structure Analysis
The molecular structure of compounds related to "(2-Aminopyridin-3-yl)methanol" has been characterized using various techniques. For instance, the crystal structures of the Zn and Ni derivatives as well as of the Schiff base have been determined by X-ray diffraction, showcasing how 2-aminopyridine complexes bind to metals and the role of intramolecular hydrogen bonds (Garnovskii et al., 2003).
Chemical Reactions and Properties
Chemical reactions involving "(2-Aminopyridin-3-yl)methanol" often result in the formation of complex molecules with unique properties. Research shows the involvement of this compound in reactions leading to the synthesis of various molecular structures, including those with pharmacological applications. The reactions are characterized by their selectivity and yield, demonstrating the compound's utility in synthetic chemistry (Tsuno et al., 2017).
Physical Properties Analysis
The physical properties of "(2-Aminopyridin-3-yl)methanol" derivatives have been explored through spectrophotometric studies, highlighting the interaction with other compounds and the formation of complexes. These studies provide insights into the stability and behavior of these molecules in various conditions (Al-Ahmary et al., 2013).
Chemical Properties Analysis
The chemical properties of "(2-Aminopyridin-3-yl)methanol" and its derivatives are influenced by their molecular structure and the presence of functional groups. These properties are critical in determining the reactivity and potential applications of these compounds in chemical synthesis and other areas of research. Studies focusing on the hydrolysis, methanolysis, and other reactions involving these compounds contribute to our understanding of their chemical behavior (Sammakia & Hurley, 2000).
科学研究应用
Proteomics Research
- Application : “(2-Aminopyridin-3-yl)methanol” is a pyridine derivative used in proteomics research .
Synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines
- Application : “(2-Aminopyridin-3-yl)methanol” is used in the chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines .
- Method : N-(pyridin-2-yl)amides are formed in toluene via C–C bond cleavage promoted by I2 and TBHP. The reaction conditions are mild and metal-free .
- Results : The synthesis results in the formation of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridine under different reaction conditions .
Synthesis of Tetrahydroquinolines
- Application : “(2-Aminopyridin-3-yl)methanol” is used in the synthesis of 1,2,3,4-tetrahydroquinolines .
- Method : The synthesis starts from 2-aminobenzyl alcohols and a second alcohol. This one-pot cascade reaction is based on the borrowing hydrogen methodology promoted by a manganese(I) PN3pincer complex .
- Results : The reaction selectively leads to 1,2,3,4-tetrahydroquinolines .
Synthesis of 1,7-Naphthyridines
- Application : “(2-Aminopyridin-3-yl)methanol” is used in the synthesis of 1,7-naphthyridines .
- Method : The synthesis starts from (3-aminopyridin-4-yl)methanol and (2-aminopyridin-3-yl)methanol. The transfer hydrogenation occurs predominantly at the pre-existing pyridyl ring .
- Results : The reaction selectively leads to 1,7-naphthyridines .
安全和危害
属性
IUPAC Name |
(2-aminopyridin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c7-6-5(4-9)2-1-3-8-6/h1-3,9H,4H2,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEIACFYXEWBKHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00457151 | |
| Record name | (2-Aminopyridin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00457151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Aminopyridin-3-yl)methanol | |
CAS RN |
23612-57-9 | |
| Record name | (2-Aminopyridin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00457151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-3-pyridinemethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



